molecular formula C7H5ClN2O3 B596825 5-Carbamoyl-6-chloropicolinic acid CAS No. 1312772-66-9

5-Carbamoyl-6-chloropicolinic acid

Cat. No. B596825
M. Wt: 200.578
InChI Key: IJUYFFSRNZOALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carbamoyl-6-chloropicolinic acid is a chemical compound with the molecular formula C7H5ClN2O3 . It is used for research purposes.


Synthesis Analysis

The synthesis of carbamoyl radicals, such as 5-Carbamoyl-6-chloropicolinic acid, has been described in the literature. Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals .


Molecular Structure Analysis

The molecular structure of 5-Carbamoyl-6-chloropicolinic acid is represented by the Inchi Code: 1S/C7H5ClN2O3/c8-5-3(6(9)11)1-2-4(10-5)7(12)13/h1-2H,(H2,9,11)(H,12,13) .


Chemical Reactions Analysis

Carbamoyl radicals, such as 5-Carbamoyl-6-chloropicolinic acid, can add to unsaturated systems to provide a broad range of important amides . They can also undergo diverse radical reactions .

Scientific Research Applications

Electrochemical Studies

Research has explored the electroreduction of 6-chloropicolinic acid on mercury electrodes, revealing insights into the reduction pathways and kinetic parameters. This study provides a foundational understanding of the electrochemical behavior of chloropicolinic acid derivatives, which could inform further applications in electrochemical sensors or synthesis processes (Corredor & Mellado, 2006).

Environmental Treatment

A significant application has been developed for the aqueous phase electrocatalytic hydrogenation (ECH) system using Pd catalysts for the dechlorination of chloropicolinic acid mixtures into picolinic acid. This process showcases an environmentally friendly approach to treating organic waste, demonstrating high dechlorination efficiency and potential for practical implementation in waste management (Hong-xing et al., 2016).

Synthetic Chemistry

In synthetic chemistry, studies have highlighted methodologies for the preparation of carbamoyl-substituted picolinic acids and their derivatives. For instance, the synthesis of 5-O-carbamoyl-2-epi-polyoxamic acid through an asymmetric approach indicates the versatility of these compounds in producing bioactive molecules and potential drugs. The method offers a facile route for large-scale preparation with high stereoselectivity, underscoring the relevance of 5-Carbamoyl-6-chloropicolinic acid in pharmaceutical research (Luo et al., 2009).

properties

IUPAC Name

5-carbamoyl-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-5-3(6(9)11)1-2-4(10-5)7(12)13/h1-2H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUYFFSRNZOALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855989
Record name 5-Carbamoyl-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoyl-6-chloropicolinic acid

CAS RN

1312772-66-9
Record name 5-Carbamoyl-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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